N-Stearoylsphingosine
CAS No.: 104404-17-3
VCID: VC0012153
Molecular Formula: C34H66NO3R
Molecular Weight: 566 g/mol
* For research use only. Not for human or veterinary use.
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Description | N-Stearoylsphingosine, also known as Cer(d18:1/18:0), is a member of the ceramide family of compounds . Ceramides, or N-acylsphingosines, are byproducts of sphingomyelin hydrolysis, a process mediated by the enzyme sphingomyelinase . This enzyme is found in human epidermis and various other tissues . Ceramides can also be synthesized from serine and palmitate through a de novo pathway and act as cellular signals that induce apoptosis . N-acylsphingosine is essential in the biosynthesis of glycosphingolipids and gangliosides . N-Stearoylsphingosine is found in eukaryotic organisms . It enhances protein phosphatase 2A (PP2A) activity by preventing PP2A from binding to PP2A inhibitor 2, which results in Akt dephosphorylation . Consequently, N-Stearoylsphingosine is used in prostate cancer research . N-Stearoylsphingosine belongs to the class of organic compounds known as long-chain ceramides, which are ceramides with a long-chain fatty acid . It is also referred to as C18 Ceramide (d18:1/18:0) or C18 Ceramide . N-Stearoylsphingosine is a neutral compound based on its pKa . Its chemical formula is C36H71NO3 . A similar compound, N-stearoylsphingosine-1-phosphocholine, is a sphingomyelin d18:1 in which the ceramide N-acyl group is specified as stearoyl . Another related compound is N-Stearoyl Sphingomyelin, a minor sphingomyelin component found in milk and classified as a phosphosphingolipid . Sphingomyelins like N-Stearoyl Sphingomyelin have a high affinity for cholesterol and pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts . |
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CAS No. | 104404-17-3 |
Product Name | N-Stearoylsphingosine |
Molecular Formula | C34H66NO3R |
Molecular Weight | 566 g/mol |
IUPAC Name | N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide |
Standard InChI | InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 |
Standard InChIKey | VODZWWMEJITOND-NXCSZAMKSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Reference | Lieberman et al. Structure of acid-beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease Nature Chemical Biology, doi: 10.1038/nchembio850, published online 24 December 2006 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 5283565 |
Last Modified | Sep 14 2023 |
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